molecular formula C16H14N2O5 B11012290 N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-2-nitrobenzamide

N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-2-nitrobenzamide

Cat. No.: B11012290
M. Wt: 314.29 g/mol
InChI Key: AQOUCFZLZBDRFU-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-2-nitrobenzamide is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety and a nitrobenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-2-nitrobenzamide typically involves multiple steps. One common method includes the reaction of 1,3-benzodioxole with methylamine to form an intermediate, which is then nitrated to introduce the nitro group. The final step involves the coupling of the nitrated intermediate with a benzamide derivative under specific conditions such as the presence of a catalyst and controlled temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for research and application .

Chemical Reactions Analysis

Types of Reactions: N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-2-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the benzodioxole ring .

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-2-nitrobenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-2-nitrobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with cellular signaling pathways or induce apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-2-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H14N2O5

Molecular Weight

314.29 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-2-nitrobenzamide

InChI

InChI=1S/C16H14N2O5/c1-10-3-2-4-12(15(10)18(20)21)16(19)17-8-11-5-6-13-14(7-11)23-9-22-13/h2-7H,8-9H2,1H3,(H,17,19)

InChI Key

AQOUCFZLZBDRFU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NCC2=CC3=C(C=C2)OCO3)[N+](=O)[O-]

Origin of Product

United States

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